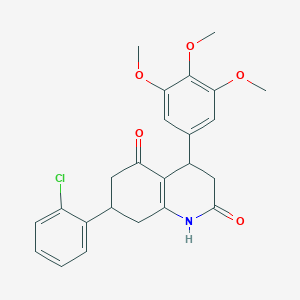![molecular formula C24H20ClN5 B11439063 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11439063.png)
3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its diverse range of applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Formation: The quinazoline moiety is often prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the triazole and quinazoline intermediates under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Substituted triazoloquinazoline derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in preclinical studies against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, it can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,4]triazolo[1,5-A]quinazolin-5-amine
- 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[4,5-A]quinazolin-5-amine
- 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,4]triazolo[4,5-A]quinazolin-5-amine
Uniqueness
3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific triazoloquinazoline structure, which imparts distinct biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C24H20ClN5 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C24H20ClN5/c25-19-14-12-18(13-15-19)22-24-27-23(26-16-6-9-17-7-2-1-3-8-17)20-10-4-5-11-21(20)30(24)29-28-22/h1-5,7-8,10-15H,6,9,16H2,(H,26,27) |
InChI Key |
LEHFHOSTYDSMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11438983.png)
![5-(2,3-dimethoxyphenyl)-8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11438986.png)
![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/structure/B11438998.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11439005.png)
![6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11439009.png)
![7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11439016.png)
![9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11439017.png)

![3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B11439023.png)
![N-cyclohexyl-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11439028.png)
![3-{2-[(2-amino-2-oxoethyl)sulfanyl]-8-methoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl}propanoic acid](/img/structure/B11439030.png)
![7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11439035.png)


